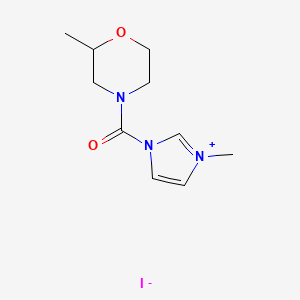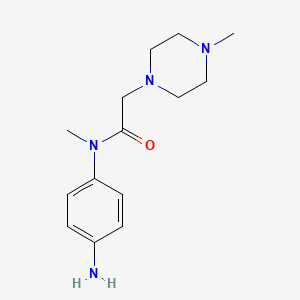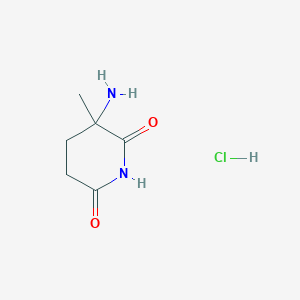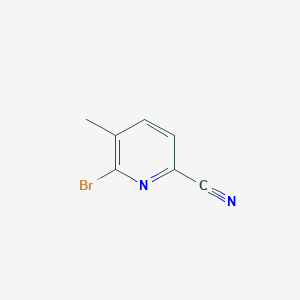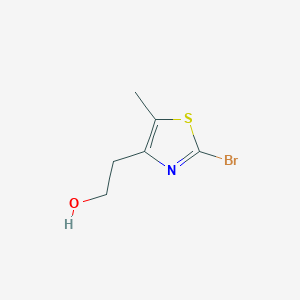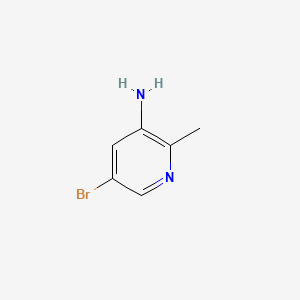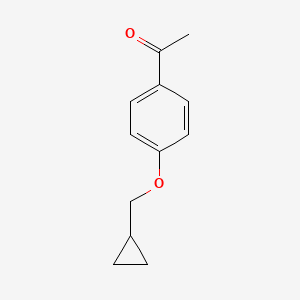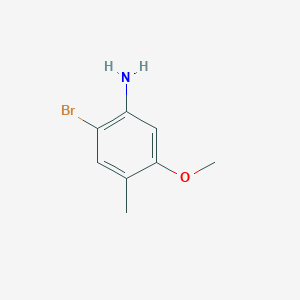
3-(tert-Butyl)-4-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-4-methyl-1H-pyrazole (3-TBM-1H-Pz) is a small molecule that has been studied for its potential to be used as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also known as 4-methyl-3-butylpyrazole, 4-methyl-3-butyl-1H-pyrazole, or 4-methyl-3-butyl-1H-pyrazole-3-carboxylic acid. 3-TBM-1H-Pz has been studied for its ability to act as an enzyme inhibitor, as well as its potential to be used in a variety of biochemical and physiological processes.
科学的研究の応用
Application in Thermal Analysis and Calorimetry
Field
Thermal Analysis and Calorimetry
Summary
Tert-butylhydroquinone (TBHQ), an antioxidant widely used in industry and as a food additive, was investigated for its thermal behavior and polymorphism .
Method
The study used differential scanning calorimetry, infrared spectroscopy, and hot stage microscopy. Depending on heating conditions, TBHQ presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating .
Results
Two polymorphs were identified depending on the thermal treatment of the sample: a commercial form and another form obtained from melt-crystallization .
Application in Organic Semiconductors and Conductors
Field
Organic Electronics
Summary
Tetrathiafulvalene (TTF), pentacene, and quarterthiophene with tert-butyl substituents are synthesized, and the crystal structures and the transistor properties are investigated .
Method
The synthesis of tert-butyl substituted pentacene quinone was obtained from 4-tert-butyl-1, 2-dimethyl-benzene by bromination with N-bromosuccinimide (NBS), followed by hydrolysis with a dimethylamine aqueous solution and the successive Aldol reaction with 1,4-cyclohexanedione under basic conditions .
Results
The tert-butyl groups work like a passivation layer, where the threshold voltage drastically goes down to 0 V, and the transistors maintain the stable operation even after several months, without changing the energy levels .
Application in Biopharmaceuticals
Field
Biopharmaceuticals
Summary
This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
Method
The study involved the use of various excipients and the observation of their interactions with the proteins in the presence of tert-butyl alcohol .
Results
The results of this study could provide insights into the impact of tert-butyl alcohol on biopharmaceutical formulations .
Application in Nanosponge Hydrogel
Field
Biotechnology
Summary
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis and showed promising antimycotic activity. This study aimed to formulate ODHP loaded β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments .
Method
Box-Behnken design was used to produce the optimized NS formulation, where entrapment efficiency percent (EE%), polydispersity index (PDI), and particle size (PS) were assigned as dependent parameters, while the independent process parameters were polyvinyl alcohol % (w/v %), polymer-linker ratio, homogenization time, and speed .
Results
The hydrogel fit Higuchi’s kinetic release model the best, according to in vitro drug release. Stability and photodegradation studies revealed that the NS-HG remained stable under tested conditions. The formulation also showed higher in vitro antifungal activity against Candida albicans compared to the control fluconazole .
特性
IUPAC Name |
5-tert-butyl-4-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-5-9-10-7(6)8(2,3)4/h5H,1-4H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNQGHOVSRHJPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256396 |
Source


|
| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-4-methyl-1H-pyrazole | |
CAS RN |
1588441-29-5 |
Source


|
| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


